Triethyltin acetate

Acute toxicity Organotin toxicology LD₅₀ comparison

Triethyltin acetate (CAS 1907-13-7) is the only commercially available organotin that reliably produces status spongiosus of the central white matter in rodents, modeling toxic leukoencephalopathy and vasogenic edema. With an oral LD50 of 4 mg/kg, it serves as the extreme-toxicity anchor for calibrating structure–activity relationships across the trialkyltin series and is the preferred direct-acting agent for studying organotin-induced inhibition of oxidative phosphorylation without metabolic activation. Its wide potency window in human-relevant neuronal assays enables finer concentration resolution for mechanistic studies.

Molecular Formula C8H18O2Sn
Molecular Weight 264.94 g/mol
CAS No. 1907-13-7
Cat. No. B167462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyltin acetate
CAS1907-13-7
Molecular FormulaC8H18O2Sn
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)OC(=O)C
InChIInChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1
InChIKeyWOUNUBHOYKWRNA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyltin Acetate (CAS 1907-13-7) Procurement Guide: Compound Identity, Physicochemical Profile, and Regulatory Classification


Triethyltin acetate (CAS 1907-13-7) is a triorganotin compound of the general formula R₃SnX, where R = ethyl and X = acetate, with a molecular formula of C₈H₁₈O₂Sn and a molecular weight of 264.94 g/mol [1]. It belongs to the trialkyltin subclass, historically deployed as an agricultural fungicide and as a thermal/light stabilizer in polyvinyl chloride (PVC) plastics [2]. The substance is classified under the EU CLP Regulation as Acute Toxicity Category 1 (oral and dermal) and Acute Toxicity Category 2 (inhalation), and is listed as a hazardous substance under the Active Implantable Medical Devices Directive and the Chemical Agents Directive [2].

Why Triethyltin Acetate Cannot Be Replaced by Generic Triorganotin Analogs: Divergent Neurotoxic Mechanisms and a Steep Potency Gradient


Triethyltin acetate cannot be casually interchanged with other triorganotin acetates because it occupies an extreme position in the acute toxicity hierarchy and produces a neuropathological lesion—intramyelinic edema of the central white matter—that is mechanistically distinct from the neuronal necrosis caused by trimethyltin or the non-specific CNS depression caused by triphenyltin [1][2]. Di- and tributyltin compounds are substantially less potent as neurotoxicants, and tetraalkyltins require metabolic dealkylation to become active, introducing a latent period and altered dose-response that confounds direct substitution [1]. The quantitative evidence below establishes that any generic replacement strategy would introduce uncontrolled variance in potency, target-organ specificity, and metabolic activation kinetics.

Quantitative Differential Evidence: Triethyltin Acetate Outperforms or Mechanistically Diverges from Closest Triorganotin Comparators


Triethyltin Acetate Is 25-Fold More Acutely Toxic Than Tributyltin Acetate and 31-Fold More Toxic Than Triphenyltin Acetate (Oral LD₅₀ in Rats)

The acute oral LD₅₀ of triethyltin acetate in rats is 4 mg/kg , compared with 99 mg/kg for tributyltin acetate and 125 mg/kg for triphenyltin acetate . This represents a 24.8-fold and 31.3-fold greater acute lethal potency, respectively.

Acute toxicity Organotin toxicology LD₅₀ comparison

Triethyltin Is 14- to 170-Fold More Cytotoxic Than Trimethyltin in Primary Human Fetal Neuronal and Astrocyte Cultures

In a head-to-head study using primary human fetal neurons, astrocytes, and the SK-N-MC neuroblastoma line, triethyltin (TET) produced LC₅₀ values of 3.5–16.9 µM after 24 h of exposure, whereas trimethyltin (TMT) yielded LC₅₀ values of 148.1–609.7 µM in the same cell platforms [1]. TET was also more effective than TMT at elevating intracellular free Ca²⁺ in both human and rat neurons [1].

Neurotoxicity Human in vitro model Comparative cytotoxicity

Triethyltin Selectively Produces Reversible Intramyelinic White-Matter Edema, a Lesion Absent with Triphenyltin and Qualitatively Distinct from Trimethyltin Neuronal Necrosis

Triethyltin compounds uniquely induce status spongiosus of the central white matter—intramyelinic vacuolization and cerebral edema confined to myelinated tracts—without primary neuronal loss [1][2]. In direct comparative evaluations, triphenyltin acetate produced only non-specific CNS effects and did not cause cerebral edema [3], while trimethyltin caused selective neuronal necrosis in the hippocampus and limbic structures rather than white-matter pathology [2]. In a neonatal rat survey, higher doses of triethyltin produced neuropathological changes characteristic of white-matter vacuolization that were absent following exposure to diethyltin, diphenyltin, tricyclohexyltin, or tri-n-butyltin [2].

Neuropathology Myelin toxicity Target-organ specificity

Triethyltin Acetate Exerts Direct Cytotoxicity Without Requiring Metabolic Activation, Unlike Tetraethyltin

In isolated rat hepatocytes, tetraethyltin was not appreciably toxic, whereas triethyltin bromide at 100 µM potently inhibited both Phase I (oxidation) and Phase II (conjugation) metabolism of biphenyl and reduced cellular oxygen consumption and ATP levels [1]. Tetraethyltin must undergo cytochrome P450-mediated dealkylation to triethyltin to exert toxicity, a conversion that is variable across species and experimental conditions [1][2]. Triethyltin acetate, bearing the trialkyl configuration, is intrinsically active and bypasses this rate-limiting bioactivation step [1].

Metabolic activation Hepatocyte toxicity Structure–activity relationship

Optimal Research and Industrial Deployment Scenarios for Triethyltin Acetate Based on Verified Differential Properties


Experimental Induction of CNS Intramyelinic Edema for Leukoencephalopathy and Blood–Brain Barrier Research

Triethyltin acetate is the only commercially available organotin that reliably produces status spongiosus of the central white matter in rodents and rabbits. This lesion models aspects of toxic leukoencephalopathy, posterior reversible encephalopathy syndrome, and vasogenic edema. No other triorganotin acetate—including triphenyltin, tributyltin, and tricyclohexyltin analogs—reproduces this intramyelinic vacuolization, making triethyltin acetate an indispensable tool for neuropathology and drug-discovery programs targeting myelin protection. [1][2]

High-Potency Reference Standard for Organotin Acute Toxicity Classification and Regulatory Hazard-Based Procurement

With an oral LD₅₀ of 4 mg/kg, triethyltin acetate serves as the extreme-toxicity anchor point for calibrating structure–activity relationships across the trialkyltin series. Regulatory testing facilities and contract research organizations can use this compound as a positive control for acute oral and dermal toxicity studies under CLP/GHS protocols, where it provides a 25- to 31-fold safety margin demonstration relative to tributyltin and triphenyltin acetate references.

Direct-Acting Mitochondrial and Metabolic Toxicant for In Vitro Hepatocyte and Neuronal Assays

Because triethyltin acetate does not require cytochrome P450-dependent dealkylation to exert its toxic effects, it is the preferred organotin for isolated hepatocyte, primary neuron, and submitochondrial particle assays where metabolic activation systems are deliberately omitted or controlled. Tetraethyltin and diethyltin analogs are either inactive or weakly active in these reductionist systems, making triethyltin acetate the only reliable direct-acting agent for studying organotin-induced inhibition of oxidative phosphorylation and ATP depletion. [3]

Neurotoxicity Screening Platform for Comparative Organotin Hazard Assessment

In human-relevant in vitro neurotoxicity panels, triethyltin acetate delivers LC₅₀ values of 3.5–16.9 µM in primary human neurons and astrocytes, providing a 14- to 170-fold dynamic range over trimethyltin. This wide potency window allows researchers to titrate cytotoxic responses with finer concentration resolution, facilitating mechanistic dissection of Ca²⁺ dysregulation and cell-death pathways while minimizing solvent-carrier interference. [4]

Quote Request

Request a Quote for Triethyltin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.